molecular formula C7H6Cl2O B158034 2,5-Dichloroanisole CAS No. 1984-58-3

2,5-Dichloroanisole

Cat. No.: B158034
CAS No.: 1984-58-3
M. Wt: 177.02 g/mol
InChI Key: QKMNFFSBZRGHDJ-UHFFFAOYSA-N
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Description

2,5-Dichloroanisole is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of anisole, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloroanisole can be synthesized through the reaction of 2,5-dichlorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the substitution of the hydroxyl group with a methoxy group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of anisole. This process requires the use of chlorine gas and a catalyst, such as ferric chloride, to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form 2,5-dichlorophenol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include 2,5-dichlorophenol and other reduced derivatives.

Scientific Research Applications

2,5-Dichloroanisole has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloroanisole involves its interaction with specific molecular targets and pathways. As a fungicide, it interferes with the metabolic processes of fungi, leading to their death. The compound inhibits the growth and reproduction of fungi by disrupting their cellular functions and metabolic pathways .

Comparison with Similar Compounds

2,5-Dichloroanisole can be compared with other similar compounds, such as:

  • 2,4-Dichloroanisole
  • 2,6-Dichloroanisole
  • 3,4-Dichloroanisole
  • 3,5-Dichloroanisole

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichloroanisole isomers. This uniqueness makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

1,4-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMNFFSBZRGHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027452
Record name 1,4-Dichloro-2-methoxybenzene
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-58-3
Record name 1,4-Dichloro-2-methoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloroanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dichloro-2-methoxy-
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Record name 1,4-Dichloro-2-methoxybenzene
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Record name 2,5-dichloroanisole
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Record name 2,5-DICHLOROANISOLE
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Synthesis routes and methods I

Procedure details

Dimethylsulfate (94.64 g) is added dropwise over a 40 minute period to a cooled stirred solution of 2,5-dichlorophenol (122.25 g) and sodium hydroxide (31.5 g) in water (300 ml). This mixture is stirred at room temperature for one hour then at reflux for 2 hours, then cooled to room temperature. The organic layer is separated and combined with ether extracts of the remaining aqueous layer. The ether solution is dried (saturated NaCl, Na2SO4, K2CO3) and the ether removed to give 2,5-dichloroanisole. Distillation gives a colorless liquid (115° C. at aspirator vacuum).
Quantity
94.64 g
Type
reactant
Reaction Step One
Quantity
122.25 g
Type
reactant
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31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Anhydrous K2CO3 (21.9 g, 0.159 mol) and methyl iodide (10.8 mL, 0.178 mol) were added to a solution of 2,5-dichlorophenol (23.5 g, 0.144 mol) in 215 mL acetone. The reaction was allowed to stir at room temperature for 20 hours, then filtered through a celite pad. The filtrate was concentrated to a residue which was taken up in diethylether. The ether solution was washed with 10% NaHSO3, water, several portions of 1 M NaOH, and brine, then dried with anhydrous Na2SO4. Upon filtration and concentration, the residue was distilled (8 mm Hg, 110° C.) to yield 23.7 g (93.5%) of a light yellow oil.
Name
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,5-Dichloroanisole
Customer
Q & A

Q1: Can you describe a method for synthesizing 3,6-dichloro-2-methoxybenzoic acid (Dicamba) using 2,5-Dichloroanisole as a starting material?

A1: Yes, a two-step method for synthesizing Dicamba from this compound is described in the literature. [, ] The first step involves formylating this compound to obtain 2-methoxy-3,6-dichloroanisole. [, ] This intermediate is then oxidized in the second step to yield Dicamba. [, ] The reaction product undergoes acidification, filtration, and drying to obtain the final product. [] This method offers advantages such as high product yield, avoidance of high-pressure carboxylation reactions, and reduced environmental impact compared to existing production processes. []

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